2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid

Medicinal chemistry Structure-activity relationship Fluorine chemistry

This 3‑fluoromethyl pyrrolidine‑1‑yl acetic acid scaffold (MW 161.17) is a versatile fragment for CCR5 antagonist (anti‑HIV) and DPP‑IV inhibitor (T2D) campaigns. The fluoromethyl group enhances metabolic stability and tunes nitrogen basicity, while the carboxylic acid handle supports direct library conjugation. Select vendors supply ≥98% purity, ensuring reliable coupling and reproducible SAR. Ideal for fragment elaboration, DEL conjugation, or calibrating pKa prediction models for fluorinated pyrrolidines.

Molecular Formula C7H12FNO2
Molecular Weight 161.17 g/mol
CAS No. 2092721-77-0
Cat. No. B1491666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid
CAS2092721-77-0
Molecular FormulaC7H12FNO2
Molecular Weight161.17 g/mol
Structural Identifiers
SMILESC1CN(CC1CF)CC(=O)O
InChIInChI=1S/C7H12FNO2/c8-3-6-1-2-9(4-6)5-7(10)11/h6H,1-5H2,(H,10,11)
InChIKeyHDTYVXWFIDKNES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid CAS 2092721-77-0: Fluorinated Pyrrolidine-Acetic Acid Building Block for Medicinal Chemistry Sourcing


2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid (CAS 2092721-77-0) is a fluorinated pyrrolidine derivative featuring a 3-fluoromethyl substituent on the pyrrolidine ring and an N-acetic acid moiety, with molecular formula C7H12FNO2 and molecular weight 161.17 g/mol . This compound belongs to the pyrrolidineacetic acid class, a scaffold implicated in diverse therapeutic areas including CCR5 antagonism for antiviral applications and DPP-IV inhibition for metabolic disorders [1]. The pyrrolidine ring—the third most common heterocycle in FDA-approved drugs—provides conformational rigidity, while the fluoromethyl group modulates physicochemical properties relevant to drug-likeness . Vendors report purity specifications ranging from 95% to 98% for research-grade procurement .

Why 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid Cannot Be Replaced by Unsubstituted or Regioisomeric Pyrrolidine-Acetic Acid Analogs


Generic substitution among pyrrolidine-acetic acid derivatives is invalid due to critical structure-dependent differences in physicochemical and pharmacological profiles. Unsubstituted 2-(pyrrolidin-1-yl)acetic acid (MW 129.16, CAS 37386-15-5) lacks the fluoromethyl moiety, which literature establishes as essential for enhanced metabolic stability, tuned nitrogen basicity, and improved membrane permeability [1]. Fluorine introduction alters electronic distribution through σ-inductive effects on the adjacent nitrogen center, directly affecting pKa and logD values [2]. Regioisomeric variants such as 2-(2-(fluoromethyl)pyrrolidin-1-yl)acetic acid or N-alkylated derivatives with alternative substituents exhibit distinct spatial and electronic characteristics, leading to divergent target binding and pharmacokinetic behavior . A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that fluorination pattern and distance to protonation center are major determinants of compound basicity, with both pKa and logP substantially affected by conformational preferences of the derivatives [3].

Quantitative Comparative Evidence for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid vs. Structural Analogs


Regioisomeric Differentiation: 3-Position vs. 2-Position Fluoromethyl Substitution on Pyrrolidine-Acetic Acid Scaffold

The 3-fluoromethyl substitution pattern in 2-(3-(fluoromethyl)pyrrolidin-1-yl)acetic acid creates distinct spatial and electronic properties compared to the 2-position regioisomer (CAS 460748-85-0 for (2S)-2-(fluoromethyl)pyrrolidine framework). The 3-position placement positions the fluoromethyl group at a different distance from the nitrogen protonation center and the N-acetic acid moiety, affecting both basicity and conformational dynamics . Literature on pyrrolidine fluorination establishes that the distance between fluorine substituents and the nitrogen center is a major determinant of pKa modulation, with fluorine substitution adjacent to nitrogen reducing basicity more substantially than distal substitution [1]. The 3-position fluoromethyl in this compound provides an intermediate electronic effect compared to 2-position or 4-position substitution, offering a distinct tool for SAR exploration .

Medicinal chemistry Structure-activity relationship Fluorine chemistry

Fluoromethyl Substitution Advantage: Metabolic Stability and Physicochemical Profile vs. Non-Fluorinated Pyrrolidine-Acetic Acid

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid contains a fluoromethyl substituent that confers enhanced metabolic stability compared to non-fluorinated 2-(pyrrolidin-1-yl)acetic acid (MW 129.16). The C-F bond (bond dissociation energy ~130 kcal/mol) is significantly stronger than the C-H bond (~105 kcal/mol), rendering fluorinated positions resistant to cytochrome P450-mediated oxidative metabolism [1]. A systematic microsomal clearance study of fluorinated saturated heterocyclic amines demonstrated that fluorinated pyrrolidine derivatives exhibit high metabolic stability in intrinsic microsomal clearance assays, with most fluorinated analogs showing minimal degradation in human liver microsome preparations [2]. The acetic acid moiety provides a functional handle for further derivatization (esterification, amidation) while maintaining a calculated XLogP3 of -1.7, indicating moderate hydrophilicity suitable for lead optimization [3].

Pharmacokinetics Drug metabolism Fluorine medicinal chemistry

Purity Specification Advantage: 98% Assay vs. Alternative Vendors for SAR and In Vitro Studies

Vendor purity specifications for 2-(3-(fluoromethyl)pyrrolidin-1-yl)acetic acid vary by source, with Leyan (Cat. 2257470) reporting 98% purity and CymitQuimica/Biosynth reporting minimum 95% purity . The 98% purity grade reduces the likelihood of confounding impurities in biological assays, which is critical for SAR studies where sub-stoichiometric contaminants can produce misleading activity readouts. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is the standard analytical method for purity determination of this compound class . The 98% specification exceeds the minimum 95% threshold typically required for reliable biological assay data, offering improved reproducibility for dose-response and target engagement experiments .

Quality control Analytical chemistry Compound procurement

Hydrogen Bonding Capacity Advantage: Dual Functional Groups vs. Single-Function Pyrrolidine Analogs

2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid possesses four hydrogen bond acceptors (HBA = 4) and one hydrogen bond donor (HBD = 1), derived from the carboxylic acid moiety and the pyrrolidine nitrogen [1]. In comparison, simple 3-(fluoromethyl)pyrrolidine (CAS 1408246-04-7, MW 103.14) has only two HBA (nitrogen and fluorine) and one HBD (NH), lacking the carboxylic acid functionality for additional polar interactions . The topological polar surface area (TPSA) of 40.5 Ų for the target compound falls within the favorable range (<140 Ų) for membrane permeability while providing sufficient polarity for target engagement [2]. The combination of a conformationally constrained pyrrolidine ring with a flexible acetic acid arm enables both directional hydrogen bonding and adaptable fit to binding pockets.

Molecular recognition Ligand design Physicochemical profiling

High-Value Application Scenarios for 2-(3-(Fluoromethyl)pyrrolidin-1-yl)acetic acid Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Exploration in CCR5 or DPP-IV Inhibitor Programs

The 3-fluoromethyl pyrrolidine-acetic acid scaffold serves as a versatile starting point for SAR campaigns targeting CCR5 receptor antagonists (anti-HIV) or DPP-IV inhibitors (type 2 diabetes). The fluoromethyl group provides metabolic stabilization of metabolically labile positions, while the acetic acid moiety mimics natural substrate carboxylates or enables further derivatization. Literature precedence establishes α-(pyrrolidin-1-yl)acetic acids as potent CCR5 antagonists with demonstrated antiviral activity in HeLa cell-based HIV-1 infectivity assays, with fluorinated variants offering improved pharmacokinetic profiles over non-fluorinated pyrrolidine 1 [1].

Modular Building Block for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

The combination of moderate molecular weight (161.17 Da), four hydrogen bond acceptors, and a reactive carboxylic acid handle makes this compound ideal for fragment elaboration or DEL conjugation. The 98% purity specification from select vendors ensures reliable coupling efficiency in library synthesis without confounding impurities. The XLogP3 of -1.7 and TPSA of 40.5 Ų position this fragment favorably within lead-like chemical space for subsequent optimization [2].

Fluorinated Probe for pKa and logD Modulation Studies in Heterocyclic Amine Series

The 3-position fluoromethyl substitution provides an intermediate electronic effect on pyrrolidine nitrogen basicity compared to 2-position or 4-position fluorinated analogs. Systematic studies of fluorinated saturated heterocyclic amines demonstrate that fluorination pattern and distance to protonation center are major determinants of compound basicity, enabling rational tuning of physicochemical properties [3]. This compound can serve as a reference standard for calibrating computational pKa prediction models for fluorinated pyrrolidines [4].

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